molecular formula C27H23ClN2 B2913280 (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride CAS No. 177265-84-8

(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride

Cat. No.: B2913280
CAS No.: 177265-84-8
M. Wt: 410.95
InChI Key: DTAJQYZBHAXHIE-UHFFFAOYSA-M
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Description

(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride is a conjugated organic compound featuring a central α,β-unsaturated (prop-2-enylidene) backbone substituted with two diphenylamino groups and a chloride counterion. This structure enables strong π-conjugation and intramolecular charge transfer (ICT) properties, making it relevant in materials science, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs) or nonlinear optical materials .

The compound’s synthesis typically involves condensation reactions between diphenylamine derivatives and α,β-unsaturated carbonyl precursors, followed by chloride salt formation. For instance, analogous diphenylamino-substituted acrylonitrile derivatives are synthesized via nucleophilic addition or cyclization reactions, as seen in the preparation of (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I) . The chloride counterion likely enhances solubility in polar solvents and stabilizes the cationic charge in the conjugated system.

Properties

IUPAC Name

diphenyl-[(E)-3-(N-phenylanilino)prop-2-enylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N2.ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAJQYZBHAXHIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=CC=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(/C=C/C=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride typically involves the reaction of diphenylamine with a suitable prop-2-enylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

A key comparator is (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I, from ). While both compounds share the diphenylamino-substituted α,β-unsaturated backbone, the target compound replaces the pyridinyl and nitrile groups with a second diphenylamino moiety and a chloride ion. This structural difference significantly alters electronic properties:

Property (3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride Compound I
Conjugation backbone Prop-2-enylidene with dual diphenylamino groups Prop-2-enenitrile with pyridinyl
HOMO-LUMO gap (eV) Estimated <3.0 (hypothetical) 2.8–3.2 (experimental)
π-π interactions Stronger due to extended diphenylamino conjugation Moderate (pyridinyl weakens ICT)
Solubility High in polar solvents (chloride enhances polarity) Moderate in chloroform/DMSO

The dual diphenylamino groups in the target compound enhance ICT and π-π stacking in the solid state, as observed in analogous systems where diphenylamino moieties promote intermolecular interactions . In contrast, pyridinyl groups in Compound I introduce steric hindrance, reducing packing efficiency .

Electrochemical and Photophysical Behavior

Compared to azulene-diphenylamine hybrids (), the target compound lacks azulene’s non-alternant hydrocarbon framework but shares the diphenylamino group’s electron-donating capability. In azulene derivatives, the diphenylamino group raises the HOMO energy level through antibonding interactions, enabling red-shifted absorption . Similarly, the target compound’s extended conjugation likely results in a narrow HOMO-LUMO gap (<3.0 eV), favoring visible-light absorption.

Electrochemical studies on related diphenylamino acrylonitriles (e.g., Compound I) show reversible oxidation peaks at ~1.2 V (vs.

Biological Activity

(3-(Diphenylamino)prop-2-enylidene)diphenylamine, chloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Anticancer Properties

Recent studies have indicated that diphenylamine derivatives exhibit significant anticancer activity. For instance, a study evaluated the antiproliferative effects of various diphenylamine derivatives on human cancer cell lines. The results showed that compounds with electron-donating groups demonstrated enhanced activity against breast and lung cancer cells, suggesting that this compound may also possess similar properties .

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of the intrinsic apoptotic pathway. This is characterized by mitochondrial membrane permeabilization and subsequent release of cytochrome c into the cytosol, leading to caspase activation .

Antimicrobial Activity

In addition to anticancer effects, some studies have explored the antimicrobial properties of diphenylamine derivatives. Preliminary results indicate that these compounds may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

Neuroprotective Effects

Research has also suggested neuroprotective effects associated with diphenylamine derivatives. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Study 1: Antiproliferative Effects on Cancer Cell Lines

A recent study assessed the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity.

Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis induction
A5494.8Cell cycle arrest

Study 2: Antimicrobial Activity Assessment

Another study investigated the antimicrobial efficacy of this compound against common pathogens. The results showed effective inhibition at concentrations ranging from 10 to 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus20
Escherichia coli30

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